3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid
Description
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid is a fluorinated aromatic carboxylic acid characterized by a 4-chlorophenyl group attached to a propanoic acid backbone. The molecule features two fluorine atoms at the 3-position and a hydroxyl group at the 2-position. Its molecular formula is C₉H₇ClF₂O₃, with a molecular weight of 236.6 g/mol. The compound’s structural uniqueness lies in the combination of electron-withdrawing substituents (Cl and F) and the acidic hydroxyl group, which influence its physicochemical properties, such as solubility, acidity (pKa), and biological interactions .
Properties
IUPAC Name |
3-(4-chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJXGJKGEGKRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the chlorophenyl and difluoro groups can enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (R)-3-(4-Chlorophenyl)-2-hydroxypropanoic acid (CAS 1141478-91-2)
- Structure: Retains the 4-chlorophenyl group and 2-hydroxypropanoic acid moiety but lacks fluorine atoms.
- Molecular Formula : C₉H₉ClO₃ (MW: 200.62 g/mol).
- ~2.8 for the difluoro analog) and metabolic stability.
- Activity : Similar compounds show anticancer activity (IC₅₀: 0.12–0.81 mg/mL against HCT-116 cells), but fluorination in the target compound may enhance target binding via increased electronegativity .
Compound B : 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (CAS 7698-98-8)
- Structure: Replaces the 4-chlorophenyl group with a 4-chlorophenoxy ether linkage.
- Molecular Formula : C₉H₉ClO₄ (MW: 228.62 g/mol).
- Key Difference : The ether linkage introduces conformational flexibility and alters lipophilicity (logP ~1.8 vs. ~2.2 for the target compound).
- Activity: Phenoxy derivatives are less potent in enzyme inhibition due to reduced aromatic π-π stacking interactions .
Fluorine Substituent Modifications
Compound C : (3R)-3-Amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid
- Structure: Features a 4-hydroxyphenyl group, 2,2-difluoro substitution, and an amino group at the 3-position.
- Molecular Formula: C₉H₉F₂NO₃ (MW: 241.17 g/mol).
- Key Difference: The amino group introduces basicity (pKa ~9.5), while the hydroxylphenyl group enhances hydrogen-bonding capacity.
- Activity: Amino-fluorinated analogs may target kinases or transporters, diverging from the HDAC inhibition seen in chlorophenyl derivatives .
Compound D : Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS 1498207-35-4)
- Structure : Ethyl ester derivative with a 3-fluoro-4-chlorophenyl group.
- Molecular Formula: C₁₁H₁₃ClFNO₃ (MW: 285.68 g/mol).
- Key Difference: Esterification reduces acidity (non-ionizable ester vs. carboxylic acid) and improves cell membrane permeability.
- Activity : Ester prodrugs are often hydrolyzed in vivo to release the active acid, enabling delayed pharmacological effects .
Functional Group Comparisons
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Aromatic Substituent | 4-Chlorophenyl | 4-Chlorophenyl | 4-Hydroxyphenyl |
| Fluorine Positions | 3,3-difluoro | None | 2,2-difluoro |
| Acidic Group | 2-Hydroxypropanoic acid (pKa ~2.8) | 2-Hydroxypropanoic acid (pKa ~3.5) | 2-Hydroxypropanoic acid (pKa ~2.9) |
| Molecular Weight | 236.6 g/mol | 200.6 g/mol | 241.2 g/mol |
| logP | ~2.2 | ~1.9 | ~1.7 |
Biological Activity
Overview
3-(4-Chlorophenyl)-3,3-difluoro-2-hydroxypropanoic acid (CAS No. 517920-76-2) is an organic compound that features a chlorophenyl group, two fluorine atoms, and a hydroxypropanoic acid structure. This compound has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry.
- Molecular Formula : C₉H₇ClF₂O₃
- Molecular Weight : 236.60 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorophenyl and difluoro groups enhance its binding affinity, which can lead to the inhibition or activation of various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit fatty acid synthase (FASN), which is critical in lipid metabolism. The inhibition of FASN can lead to decreased lipid synthesis and has potential implications for treating obesity and related metabolic disorders .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains highlights its potential as a therapeutic agent in treating infections .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Research Applications
The compound is utilized in various research applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
